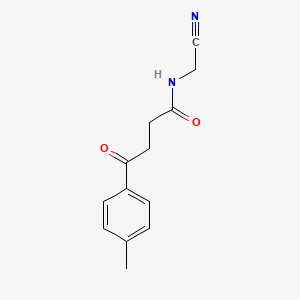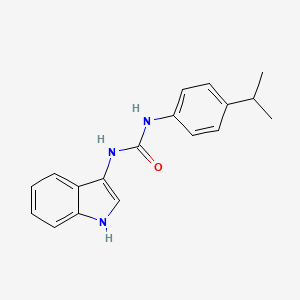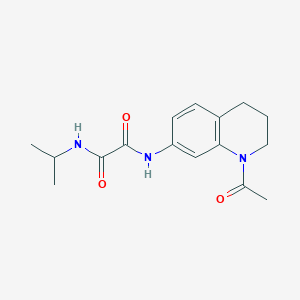
N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide, also known as CMPO, is an organic compound that is widely used in scientific research. It is a chelating agent that can selectively bind to certain metal ions, making it useful in a variety of applications. In
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide involves the selective binding of metal ions to the nitrogen and oxygen atoms in the molecule. The cyanomethyl group acts as a chelating agent, forming a stable complex with the metal ion. This complex can then be extracted from solution using an organic solvent, such as chloroform or benzene.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide has no known biochemical or physiological effects in humans, as it is not used as a drug. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide in laboratory experiments is its high selectivity for certain metal ions. This allows researchers to selectively extract and study specific metal ions in solution. Additionally, N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide is relatively easy to synthesize and has a long shelf life, making it a convenient reagent for laboratory use. However, N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide can be difficult to handle and requires careful storage and handling to prevent contamination and degradation.
Orientations Futures
There are many potential future directions for research involving N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide. One area of interest is the development of new chelating agents based on the N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide structure that have improved selectivity and binding properties. Additionally, there is ongoing research into the use of N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide in the purification of rare earth metals, which are important for a variety of technological applications. Finally, there is potential for the use of N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide in the treatment of certain diseases, such as cancer, through the development of metal-based drugs that can selectively target cancer cells.
Méthodes De Synthèse
N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide can be synthesized using a variety of methods, but the most common method is the reaction of 4-methylacetophenone with malononitrile in the presence of sodium ethoxide. This reaction results in the formation of a cyanomethyl ketone, which can then be reacted with ethyl chloroformate to form N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide has a wide range of applications in scientific research. It is commonly used as a chelating agent to selectively bind to metal ions in solution. This property makes it useful in a variety of fields, including nuclear chemistry, environmental science, and biochemistry. N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide can be used to extract metal ions from aqueous solutions, which is useful in the purification of metals and in the separation of radioactive isotopes. It can also be used to study the properties of metal ions in solution, such as their coordination chemistry and reactivity.
Propriétés
IUPAC Name |
N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-2-4-11(5-3-10)12(16)6-7-13(17)15-9-8-14/h2-5H,6-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDXCFZDXVMOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(4-methylphenyl)-4-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2581890.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2581891.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}isoquinoline-1-carboxamide](/img/structure/B2581893.png)


![N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide](/img/structure/B2581896.png)
![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B2581897.png)
![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)
